molecular formula C15H10ClN3O2S B2935447 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 865288-19-3

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Numéro de catalogue: B2935447
Numéro CAS: 865288-19-3
Poids moléculaire: 331.77
Clé InChI: JPBLAESNPFFOSB-RMKNXTFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic compound designed for research use, featuring a 1,3,4-oxadiazole core linked to a cinnamamide moiety via an aminyl group. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and role as a flat aromatic linker that can provide optimal orientation for binding to biological targets . This structure is isosteric with 1,3,4-thiadiazole rings found in compounds with demonstrated anticancer activity, where they function as apoptosis inducers and caspase activators . Furthermore, cinnamamide derivatives have been investigated in scientific literature as novel potential anti-tumor agents, suggesting a promising research pathway for this hybrid molecule . As such, this compound is of significant interest for researchers in oncology and cell biology, particularly for in vitro studies aimed at evaluating cytotoxic effects against various cancer cell lines. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

(E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-9H,(H,17,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBLAESNPFFOSB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves a multi-step process:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the 5-chlorothiophen-2-yl group: This step involves the substitution reaction where a thiophene derivative is chlorinated using reagents like thionyl chloride or sulfuryl chloride.

    Coupling with cinnamamide: The final step involves the coupling of the 1,3,4-oxadiazole intermediate with cinnamamide, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the oxadiazole ring or the cinnamamide moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole or cinnamamide derivatives.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Applications De Recherche Scientifique

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mécanisme D'action

The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammation or cancer progression.

    Pathways: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Structural Modifications in Analogues

Key structural variations among analogues include substitutions on the oxadiazole ring, aromatic systems, and terminal functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound : N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide 1,3,4-Oxadiazole - 5-Chlorothiophene
- Cinnamamide
Hypothesized anticancer/anti-inflammatory (structural analogy)
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide 1,3,4-Oxadiazole - 5-Chlorothiophene
- 4-Methoxybenzamide
Improved solubility; unconfirmed activity
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide 1,3,4-Oxadiazole - 5-Chlorothiophene
- Dipropylsulfamoyl
Enhanced solubility; potential sulfa-target interactions
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - 4-Methoxyphenylmethyl
- Sulfamoyl
Antifungal (vs. Candida albicans)
2a (Benzofuran–Oxadiazole derivative) 1,3,4-Oxadiazole - Benzofuran
- Chlorophenylacetamide
Antimicrobial (broad-spectrum)
Compound 46 (4-Bromophenyl derivative) 1,3,4-Oxadiazole - 4-Bromophenyl
- But-2-enamide
Anticonvulsant (MES model)

Impact of Substituents on Bioactivity

  • Chlorothiophene vs.
  • Cinnamamide vs. Methoxybenzamide : The cinnamamide group’s extended conjugation could enhance binding to hydrophobic pockets in targets like cyclooxygenase (COX) or kinases, whereas methoxybenzamide () may prioritize solubility over potency .
  • Sulfamoyl Groups : The dipropylsulfamoyl substituent () introduces a sulfonamide motif, often associated with carbonic anhydrase or dihydrofolate reductase inhibition, suggesting divergent mechanisms compared to the target compound .

Activité Biologique

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that combines a chlorothiophene moiety with an oxadiazole ring and a cinnamamide backbone. This structural configuration is believed to enhance its interaction with biological targets.

Molecular Formula

  • C : 15
  • H : 12
  • Cl : 1
  • N : 5
  • O : 2
  • S : 1

Anticancer Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant anticancer activity. For instance, studies have shown that derivatives of cinnamic acid can inhibit cancer cell proliferation effectively.

Case Study: Anticancer Activity in Cell Lines

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines:

  • HeLa Cells (Cervical Cancer) : IC50 values ranging from 8.49 to 62.84 µg/mL.
  • MCF-7 Cells (Breast Cancer) : IC50 values between 11.20 and 93.46 µg/mL.

Table 1 summarizes the IC50 values of selected compounds:

Compound NameCell LineIC50 (µg/mL)
Compound AHeLa<10
Compound BMCF-70.17
Compound CSKOV-37.87

These results suggest that the structural features of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide may contribute to its ability to inhibit cancer cell growth effectively.

Antibacterial and Antifungal Activity

The presence of the oxadiazole ring in the compound has been linked to notable antibacterial and antifungal activities. For example, derivatives have shown effectiveness against various bacterial strains and fungi.

The mechanism by which these compounds exert their antibacterial effects typically involves:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of essential metabolic pathways.

Comparative Biological Activity

To illustrate the biological activity of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide compared to similar compounds, Table 2 provides a comparison:

Compound NameStructural FeaturesBiological Activity
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamideChlorothiophene + Oxadiazole + CinnamamideAnticancer, Antibacterial
5-Chloro-N-(5-thiophen-2-yl)-1,3,4-oxadiazol-2-amideThiophene + OxadiazoleAntibacterial
N-(5-(5-fluorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-benzamideFluorinated Thiophene + ThiadiazoleAnticancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide, and what are the critical optimization parameters?

  • The synthesis typically involves:

Hydrazide formation : Reacting 5-chlorothiophene-2-carboxylic acid with hydrazine to form the hydrazide intermediate.

Oxadiazole cyclization : Treating the hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) under reflux conditions to form the 1,3,4-oxadiazole core .

Amide coupling : Reacting the oxadiazole-2-amine with cinnamoyl chloride in the presence of a base (e.g., NaH) in anhydrous THF .

  • Key parameters :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Reaction time and temperature for cyclization (excessive heat may degrade the thiophene moiety).
  • Use of inert atmosphere to prevent oxidation of sensitive groups .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical methods :

  • ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–8.2 ppm for thiophene and cinnamamide) and carbonyl signals (δ ~165–170 ppm) .
  • IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass spectrometry (ESI-MS) : Match molecular ion peaks with theoretical molecular weight (e.g., [M+H]+ for C₁₆H₁₁ClN₃O₂S: 344.03) .
    • Purity assessment : HPLC with >95% purity threshold; retention time consistency against standards .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., CCRF-CEM leukemia cells) with % growth inhibition (GI) and IC₅₀ calculations .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ < 20 μM considered potent) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what SAR trends are observed in related oxadiazoles?

  • Substituent effects :

  • Thiophene ring : Electron-withdrawing groups (e.g., -Cl) improve antimicrobial activity but may reduce solubility .
  • Cinnamamide moiety : Substituents on the phenyl ring (e.g., -OCH₃, -NO₂) modulate anticancer potency via π-π stacking with target proteins .
    • Case study : Replacing 5-chlorothiophene with 4-chlorophenyl (as in ) reduced antioxidant activity by 30%, highlighting the role of heterocyclic sulfur in redox modulation .

Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Factors causing discrepancies :

  • Assay conditions : Variations in serum concentration, incubation time, or solvent (DMSO vs. ethanol) .
  • Cell line heterogeneity : CCRF-CEM (lymphoblastic) vs. solid tumor models may respond differently to oxadiazoles .
    • Mitigation strategies :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Use orthogonal assays (e.g., apoptosis markers alongside MTT for anticancer activity) .

Q. What computational approaches are effective for predicting target interactions and pharmacokinetics?

  • Molecular docking : Identify binding to enzymes like lipoxygenase (LOX) or cholinesterase (BChE) using AutoDock Vina .
  • ADMET prediction :

  • Lipinski’s Rule : LogP <5, molecular weight <500 Da (e.g., ’s compound 3 complies, while 4 fails due to high logP) .
  • Metabolic stability : CYP450 isoform interaction predicted via SwissADME .

Q. How can in vivo models (e.g., C. elegans) be leveraged to study antimicrobial efficacy and toxicity?

  • C. elegans-MRSA model :

  • Infect nematodes with MRSA and treat with the compound; monitor survival rates over 72 hours .
  • Toxicity endpoint : Compare lifespan to untreated controls; LC₅₀ >100 μM suggests low toxicity .
    • Key metrics :
  • Infection score : Bacterial load quantified via CFU counts.
  • Immune response markers : qPCR for antimicrobial peptide genes (e.g., abf-1) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.